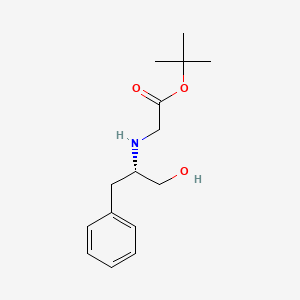

(S)-tert-Butyl 2-((1-hydroxy-3-phenylpropan-2-yl)amino)acetate

Description

Structural Framework and Chemical Composition

The molecular structure of (S)-tert-Butyl 2-((1-hydroxy-3-phenylpropan-2-yl)amino)acetate represents a sophisticated chiral amino ester system characterized by multiple functional domains arranged in a specific three-dimensional configuration. The compound features a central amino acetate core linked to a hydroxylated phenylpropyl side chain, with the entire structure protected by a bulky tert-butyl ester group. This architectural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its unique physicochemical properties and potential biological activities.

The backbone structure consists of an acetate ester unit where the tert-butyl group provides steric protection and influences the compound's reactivity profile. The tert-butyl ester functionality, characterized by the molecular fragment C(CH3)3OCO-, serves as both a protecting group and a solubility-modifying element. This structural feature is particularly significant because tert-butyl alcohol, from which the ester is derived, exhibits unique properties including miscibility with various organic solvents and a characteristic camphor-like odor.

| Structural Component | Molecular Fragment | Functional Role |

|---|---|---|

| tert-Butyl Ester | C(CH3)3OCO- | Protection and solubility modification |

| Amino Acetate Core | -NHCH2COO- | Central backbone structure |

| Phenylpropyl Chain | C6H5CH2CH2CH- | Aromatic hydrophobic domain |

| Hydroxyl Group | -CH2OH | Hydrophilic polar functionality |

Functional Group Distribution and Electronic Properties

The functional group topology of this compound reveals a carefully orchestrated arrangement of electron-donating and electron-withdrawing moieties. The amino group serves as a primary electron-donating center, while the ester carbonyl functions as an electron-accepting site, creating an internal electronic dipole that significantly influences the molecule's reactivity patterns and intermolecular interactions.

The phenyl ring system contributes substantial aromatic character to the molecule, providing π-electron density that can participate in various non-covalent interactions including π-π stacking and cation-π interactions. The positioning of this aromatic domain relative to the amino and hydroxyl functionalities creates opportunities for intramolecular stabilization through weak hydrogen bonding and dipole-dipole interactions. The hydroxyl group at the terminal position of the side chain introduces additional hydrogen bonding capability, further enhancing the compound's potential for molecular recognition and self-assembly processes.

The stereochemical designation (S) indicates that the chiral center adopts the sinister configuration according to the Cahn-Ingold-Prelog priority rules. This absolute configuration is crucial for understanding the compound's three-dimensional structure and its potential interactions with other chiral molecules or biological targets.

Properties

IUPAC Name |

tert-butyl 2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)10-16-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,16-17H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJDCVCSCURWBH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN[C@@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743420 | |

| Record name | tert-Butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264128-49-6 | |

| Record name | tert-Butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 2-((1-hydroxy-3-phenylpropan-2-yl)amino)acetate, with CAS number 264128-49-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a tert-butyl group, an amino group, and a phenyl group, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.35 g/mol

- CAS Number : 264128-49-6

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The compound is believed to act as an inhibitor in certain enzymatic pathways, potentially affecting metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, its structural similarity to known inhibitors allows it to compete for binding sites on target enzymes .

- Antioxidant Activity : The presence of the phenolic hydroxyl group in the structure suggests potential antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

-

Antiviral Potential Against SARS-CoV-2 :

A recent study highlighted the compound's potential as an antiviral agent against SARS-CoV-2 by targeting the nonstructural protein Nsp13 helicase. Molecular docking studies indicated strong binding affinities, suggesting that derivatives of this compound could be developed into effective antiviral drugs . -

Cancer Metabolism :

Research has shown that this compound can inhibit key metabolic enzymes in cancer cells, leading to reduced proliferation rates in vitro. This positions the compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (S)-tert-Butyl 2-((1-hydroxy-3-phenylpropan-2-yl)amino)acetate and related compounds from the evidence:

Key Observations:

Structural Variations: The target compound lacks the fluorinated biphenyl moiety present in Compounds 1 and 3 , which may reduce its electrophilic reactivity but enhance solubility due to the hydroxy group.

Synthetic Efficiency :

- Analogous tert-butyl esters (e.g., Compounds 1 and 3) are synthesized via carbodiimide-mediated coupling (EDC/HOBt), achieving moderate yields (40–70%) . This method could plausibly apply to the target compound.

Stereochemical Impact :

- The (S)-configuration in the target compound’s tert-butyl group aligns with the stereochemical preferences observed in Compound 1 ([α]D^20^ = +127.2) and Compound 2 ([α]D^20^ = +213.4) . Such high optical activity underscores the importance of chirality in pharmacological applications.

Thermal Stability :

- Melting points of analogs (104–108°C) suggest moderate thermal stability, likely influenced by crystalline packing and substituent bulkiness .

Preparation Methods

Asymmetric Amino Alcohol Formation via Mannich Reactions

A highly effective approach involves amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines, which construct chiral α-tert-amine scaffolds. This method enables the formation of the amino alcohol framework with high stereoselectivity (S-configuration) and is well-documented in recent chemical science literature from Kyoto University researchers.

- Starting Materials: Alkyl-substituted ketimines derived from appropriate aldehydes and amines.

- Catalysts: Chiral amine catalysts such as L-proline or phenylcyclopropane-based catalysts (S,R)-7.

- Solvents: Dry solvents including dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

- Conditions: Reactions are typically conducted at low temperatures (0 to -20 °C) to enhance stereoselectivity.

- Purification: Flash column chromatography on silica gel and chiral HPLC for enantiomeric excess determination.

This method provides access to the chiral amino alcohol intermediate with the hydroxy group positioned at the 1-position and the phenyl substituent at the 3-position of the propan-2-yl chain.

Protection of the Amino Group as tert-Butyl Carbamate

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine:

- Procedure: Dissolve the amino acid or amino alcohol in acetone or dichloromethane, add sodium hydroxide or triethylamine, then add di-tert-butyl dicarbonate at 0–5 °C.

- Workup: Acidify the reaction mixture to pH 2–3 with hydrochloric acid, extract with dichloromethane, and remove solvent under vacuum.

- Yield: Typically around 90% yield of the Boc-protected amino ester.

Synthesis of the Hydroxyphenylpropan-2-yl Side Chain

The side chain bearing the hydroxy and phenyl groups can be introduced via:

- Epoxidation and ring-opening: Starting from a keto alkene intermediate, epoxidation using m-CPBA or calcium hypochlorite followed by regioselective ring-opening yields the hydroxy-substituted amino acid derivative.

- Dihydroxylation: Asymmetric dihydroxylation of keto alkenes with AD-mix-β to form diols, which are then selectively protected or transformed.

Esterification to Form tert-Butyl Ester

The carboxylic acid function is esterified to the tert-butyl ester either by:

- Direct esterification using tert-butanol under acidic conditions.

- Using tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of bases.

Representative Experimental Data Table

Detailed Research Findings and Notes

- Stereoselectivity: The use of chiral catalysts and chiral auxiliaries is critical to obtain the desired (S)-configuration with high enantiomeric excess. Diastereomeric mixtures formed during epoxidation require chromatographic separation.

- Protecting Groups: Boc protection is preferred for the amino group due to its stability and ease of removal under mild acidic conditions.

- Purification: Flash chromatography and recrystallization from ethanol-water mixtures are commonly employed to isolate pure products.

- Analytical Characterization: Products are characterized by 1H and 13C NMR, high-resolution mass spectrometry (HRMS), optical rotation, and chiral HPLC to confirm purity and stereochemistry.

- Solvent and Reagent Quality: Use of dry, freshly distilled solvents and freshly prepared reagents improves yields and selectivity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and product purity.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of (S)-tert-butyl 2-((1-hydroxy-3-phenylpropan-2-yl)amino)acetate?

Methodological Answer:

Synthetic optimization should focus on reaction conditions (e.g., solvent choice, temperature, and coupling agents) to enhance yield and stereochemical purity. For example, using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and HOBt in dry THF with diisopropylethylamine (DIPEA) as a base can improve coupling efficiency, as demonstrated in peptide-like syntheses of structurally related tert-butyl esters . Purification via column chromatography (e.g., DCM/EtOAc gradients) and monitoring by TLC (Rf values) are critical for isolating the target compound.

Basic: How can researchers confirm the stereochemical integrity of this compound?

Methodological Answer:

Stereochemical validation requires chiral HPLC coupled with polarimetry ([α]D measurements) and 1H/13C-NMR . For instance, distinct splitting patterns in NMR (e.g., αCH protons) and optical rotation values (e.g., +127.2° to +213.4° in ethanol) can differentiate enantiomers, as shown in tert-butyl derivatives with similar chiral centers . X-ray crystallography may also resolve ambiguities by confirming absolute configuration .

Advanced: How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., receptor binding vs. no observed therapeutic effect) require systematic validation:

- Dose-response curves to confirm potency thresholds.

- Competitive binding assays with labeled ligands to assess specificity.

- Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation.

- Structural analogs comparison to identify critical functional groups (e.g., hydroxy and tert-butyl moieties) influencing activity .

Advanced: What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

Long-term ecological studies should follow frameworks like Project INCHEMBIOL , which includes:

- Laboratory assays : Hydrolysis/photolysis under varying pH/UV conditions.

- Soil mobility tests : Column chromatography to measure adsorption coefficients (Kd).

- Biotic degradation : Microbial consortium exposure with LC-MS monitoring.

- Ecotoxicity screening : Algal growth inhibition or Daphnia mortality assays .

Basic: How can researchers characterize the stability of this compound under different storage conditions?

Methodological Answer:

Stability studies should employ:

- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- HPLC-UV/MS analysis to track decomposition products (e.g., tert-butyl cleavage or oxidation of the hydroxy group).

- Karl Fischer titration to monitor hygroscopicity, critical for lyophilized samples .

Advanced: What computational approaches can predict the compound’s interaction with biological targets?

Methodological Answer:

- Pharmacophore modeling : Map critical features (hydrogen bond donors/acceptors, hydrophobic regions) using tools like Schrödinger or MOE. Validate with a test set of analogs .

- Molecular dynamics (MD) simulations : Assess binding stability to receptors (e.g., 100-ns trajectories in GROMACS).

- QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate the compound’s metabolic pathways?

Methodological Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the acetate carbonyl or ²H in the phenyl group via deuterated reagents.

- Tracing studies : Use LC-MS/MS or NMR to detect labeled metabolites in hepatocyte incubations.

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Basic: What spectroscopic techniques are most effective for purity assessment?

Methodological Answer:

- 1H/13C-NMR : Identify impurities via unexpected peaks (e.g., tert-butyl group at δ 1.38 ppm).

- High-resolution MS (HRMS) : Confirm molecular ion ([M+H]+ or [M-H]-) and rule out adducts.

- IR spectroscopy : Detect functional groups (e.g., ester C=O stretch at ~1735 cm⁻¹) .

Advanced: How can researchers resolve diastereomer formation during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-alanine derivatives) to enforce stereocontrol.

- Dynamic kinetic resolution : Employ catalysts (e.g., Ru-BINAP) to favor one diastereomer.

- Crystallization-driven purification : Exploit solubility differences between diastereomers in hexane/EtOAc .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman for real-time reaction monitoring.

- Strict QC protocols : Enforce specifications for intermediates (e.g., ≥95% purity by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.